molecular formula C13H10N6OS B14919363 4-{[(5-Amino-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]methyl}benzonitrile

4-{[(5-Amino-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]methyl}benzonitrile

Cat. No.: B14919363
M. Wt: 298.33 g/mol
InChI Key: RFWKCWCIAVDKDF-UHFFFAOYSA-N
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Description

4-{[(5-Amino-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]methyl}benzonitrile is a complex organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5-Amino-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]methyl}benzonitrile typically involves the annulation of a triazole ring to a pyrimidine moiety. One common method is the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach involves the Dimroth rearrangement, which is a useful process for synthesizing structurally diverse triazolopyrimidines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[(5-Amino-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]methyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under mild conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic ring or the triazolopyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the molecule .

Scientific Research Applications

4-{[(5-Amino-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]methyl}benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(5-Amino-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]methyl}benzonitrile involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like CDK2, which are involved in cell cycle regulation . This inhibition can lead to altered cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(5-Amino-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]methyl}benzonitrile stands out due to its unique combination of a triazolopyrimidine core with a benzonitrile group. This structural feature enhances its biological activity and makes it a valuable compound for various research applications .

Properties

Molecular Formula

C13H10N6OS

Molecular Weight

298.33 g/mol

IUPAC Name

4-[(5-amino-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanylmethyl]benzonitrile

InChI

InChI=1S/C13H10N6OS/c14-6-8-1-3-9(4-2-8)7-21-13-18-17-12-16-11(20)5-10(15)19(12)13/h1-5H,7,15H2,(H,16,17,20)

InChI Key

RFWKCWCIAVDKDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C3N2C(=CC(=O)N3)N)C#N

solubility

14.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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